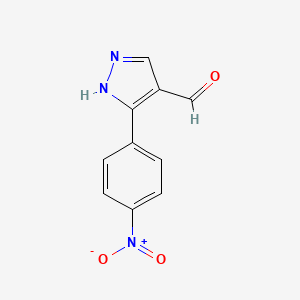

3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde

Übersicht

Beschreibung

The compound 3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring containing two nitrogen atoms. Pyrazole derivatives are known for their diverse range of biological activities and applications in pharmaceutical chemistry. Although the provided papers do not directly discuss 3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde, they provide insights into similar compounds, which can be used to infer properties and reactions of the compound .

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. In the context of the provided papers, the synthesis of related compounds involves the use of substituted carbaldehydes and acetophenones to form chalcones, which then undergo cyclocondensation reactions with hydrazine to yield pyrazole derivatives . Although the exact synthesis of 3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde is not detailed, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be characterized using various spectroscopic methods such as IR, NMR, and X-ray diffraction. For instance, the compound 1-(2-nitrobenzoyl)3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole has been characterized by these methods, and its molecular geometry has been confirmed by density functional theory (DFT) calculations . These techniques could similarly be applied to determine the molecular structure of 3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde.

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The papers describe the conversion of substituted carbaldehydes into bipyrazoles through cyclocondensation reactions . The nitro group in 3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde could also influence its reactivity, potentially making it a precursor for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be deduced from their molecular structure. For example, the presence of substituents such as nitro groups can affect the compound's electron distribution, polarity, and overall reactivity. The papers provide data on the crystalline structure and supramolecular assembly of related compounds, which can be indicative of the solid-state properties of 3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde . Additionally, spectroscopic data from IR and NMR can offer insights into the functional groups present and their chemical environment .

Wissenschaftliche Forschungsanwendungen

-

Application in Aquatic Bacteria Research

- Field : Marine Biology

- Summary : The compound INT (2-(4-Iodophenyl)-3-(4-Nitrophenyl)-5-(Phenyl) Tetrazolium Chloride), which has a similar structure to the compound you mentioned, is used as an indicator of prior respiratory activity in aquatic bacteria .

- Methods : The in vitro and in vivo estimation of electron transport system rates (ETS) based on the reduction of tetrazolium salts. INT is the most commonly applied tetrazolium salt .

- Results : The amount of reduced INT showed excellent relation with the respiration rates prior to INT addition, using samples of natural marine microbial communities and cultures of bacteria .

-

Application in Synthesis of Complex Compounds

- Field : Organic Chemistry

- Summary : Ethyl 2-cyano-3-(4-nitrophenyl)acrylate (ENPAC), another compound with a similar structure, is used in the synthesis of complex compounds.

- Methods : It is involved in water-mediated Wittig–SNAr reactions, leading to intermediates for aurora 2 kinase inhibitors.

- Results : This process is noteworthy for its efficiency in forming new bonds under environmentally benign conditions.

-

Application in Antiviral Research

- Field : Virology

- Summary : Indole derivatives, which share a similar structure with the compound you mentioned, have been found to possess various biological activities, including antiviral properties .

- Methods : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

- Results : Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

-

Application in Antimicrobial Research

- Field : Microbiology

- Summary : A series of 1,3,4-thiadiazole derivatives were designed and synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials .

- Methods : The newly synthesized compounds were evaluated as antimicrobial agents .

- Results : The synthesized 1,3,4-thiadiazole derivatives were tested against E. coli, B. mycoides, and C. albicans. Four compounds outperformed the other produced compounds in terms of antimicrobial activity .

-

Application in Synthesis of Complex Compounds

- Field : Organic Chemistry

- Summary : A compound known as 4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole (FNPT), which shares a similar structure with the compound you mentioned, is used in the synthesis of complex compounds .

- Methods : The compound is used as a preferred reagent for the synthesis of 1-alkyl-4-formyltriazoles .

- Results : This process is noteworthy for its efficiency in forming new bonds .

-

Application in Antimicrobial Research

- Field : Microbiology

- Summary : A series of 1,3,4-thiadiazole derivatives were designed and synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials .

- Methods : The newly synthesized compounds were evaluated as antimicrobial agents .

- Results : The synthesized 1,3,4-thiadiazole derivatives were tested against E. coli, B. mycoides, and C. albicans. Four compounds outperformed the other produced compounds in terms of antimicrobial activity .

Safety And Hazards

Eigenschaften

IUPAC Name |

5-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O3/c14-6-8-5-11-12-10(8)7-1-3-9(4-2-7)13(15)16/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSIXQGMNFIJUOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=NN2)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

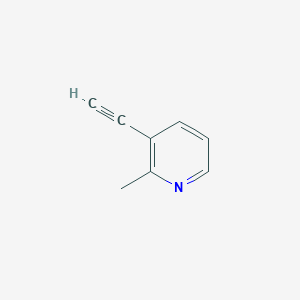

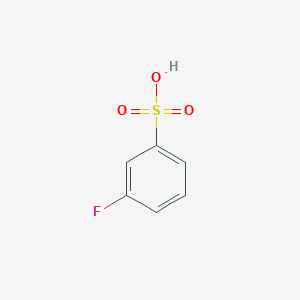

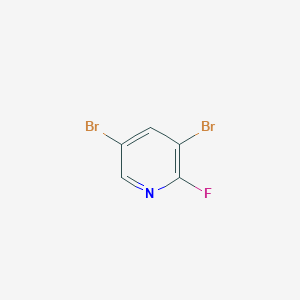

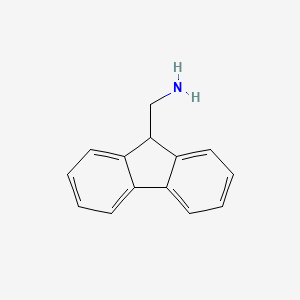

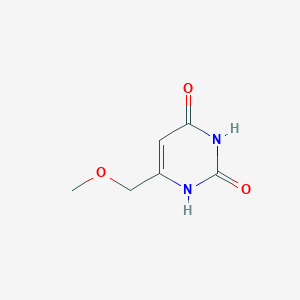

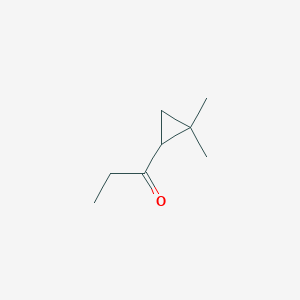

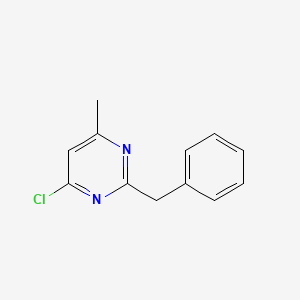

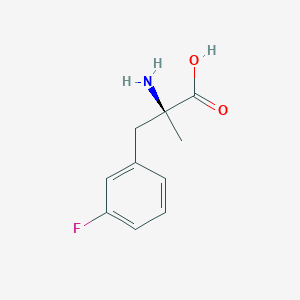

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzene, 1-[(3-bromopropyl)thio]-4-fluoro-](/img/structure/B1340113.png)

![2-{[(Ethylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoic acid](/img/structure/B1340128.png)

![1-(4-Fluorophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1340131.png)